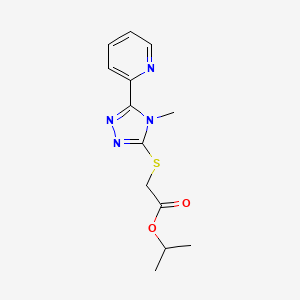

![molecular formula C18H15BrN6 B12133065 3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)

3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(7-ブロモイミダゾ[4,5-b]インドール-2-イル)-1-エチル-1-フェニルグアニジンは、インドール誘導体の一種である複雑な有機化合物です。 インドール誘導体は、その多様な生物活性で知られており、潜在的な治療用途に関して広く研究されています 。 この化合物は、臭素化されたイミダゾインドールコアを含む独特の構造を特徴とし、科学研究のさまざまな分野において注目されています。

製法

合成経路と反応条件

3-(7-ブロモイミダゾ[4,5-b]インドール-2-イル)-1-エチル-1-フェニルグアニジンの合成は、通常、インドールコアの調製から始まる複数段階を伴います。 一般的な方法の1つは、フィッシャーインドール合成であり、これは酸性条件下でのフェニルヒドラジンとアルデヒドまたはケトンの反応を伴います 。 インドールコアの臭素化は、適切な溶媒の存在下で、臭素またはN-ブロモスクシンイミド(NBS)を使用して達成できます 。

工業的製造方法

この化合物の工業的製造には、大規模生産用に最適化された同様の合成経路が含まれる場合があります。 これには、一貫した品質と収量を確保するために、連続フローリアクターと自動化システムの使用が含まれます。 溶媒、触媒、および反応条件の選択は、コストと環境への影響を最小限に抑えるために不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole core can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

化学反応の分析

反応の種類

3-(7-ブロモイミダゾ[4,5-b]インドール-2-イル)-1-エチル-1-フェニルグアニジンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。

還元: 還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: 乾燥エーテル中での水素化リチウムアルミニウム。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が生成される可能性があり、一方、置換反応によりさまざまな官能基を導入することができ、さまざまな置換インドール誘導体が生成されます .

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗ウイルス、抗がん、抗菌特性を持つ生物活性化合物としての可能性が調査されています.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

作用機序

3-(7-ブロモイミダゾ[4,5-b]インドール-2-イル)-1-エチル-1-フェニルグアニジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、特定の受容体または酵素に結合することにより効果を発揮すると考えられており、それらの活性を調節します 。 たとえば、細胞シグナル伝達経路に関与する特定のキナーゼの活性を阻害し、がん細胞の増殖を抑制する可能性があります 。 具体的な分子標的と経路は、特定の生物学的状況によって異なる場合があります。

類似の化合物との比較

類似の化合物

インドール-3-酢酸: さまざまな生物活性を持つ植物ホルモン.

インドール-3-カルビノール: 抗がん特性で知られています.

3-ブロモインドール: さまざまな化学合成で使用される、より単純な臭素化インドール誘導体.

独自性

3-(7-ブロモイミダゾ[4,5-b]インドール-2-イル)-1-エチル-1-フェニルグアニジンを類似の化合物から際立たせているのは、臭素化されたイミダゾインドールコアとグアニジン部分とを組み合わせた独特の構造です。 この官能基の独特な組み合わせは、その独特の生物活性と潜在的な治療用途に貢献しています .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone with various biological activities.

Indole-3-carbinol: Known for its anticancer properties.

3-Bromoindole: A simpler brominated indole derivative used in various chemical syntheses.

Uniqueness

What sets 3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine apart from similar compounds is its unique structure, which combines a brominated imidazoindole core with a guanidine moiety. This unique combination of functional groups contributes to its distinct biological activities and potential therapeutic applications .

特性

分子式 |

C18H15BrN6 |

|---|---|

分子量 |

395.3 g/mol |

IUPAC名 |

(3Z)-3-(7-bromo-4H-imidazo[4,5-b]indol-2-ylidene)-1-ethyl-1-phenylguanidine |

InChI |

InChI=1S/C18H15BrN6/c1-2-25(12-6-4-3-5-7-12)17(20)24-18-22-15-13-10-11(19)8-9-14(13)21-16(15)23-18/h3-10H,2H2,1H3,(H2,20,21,22,23,24) |

InChIキー |

HBEJINDUKJYLEE-UHFFFAOYSA-N |

異性体SMILES |

CCN(C1=CC=CC=C1)C(=N)/N=C\2/N=C3C4=C(C=CC(=C4)Br)NC3=N2 |

正規SMILES |

CCN(C1=CC=CC=C1)C(=N)N=C2N=C3C4=C(C=CC(=C4)Br)NC3=N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)

![(4E)-5-(3-bromophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12132983.png)

![(5Z)-2-(2-bromophenyl)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132992.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)

![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)

![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)

![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)

![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)

![3-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B12133042.png)

![3-(2-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12133043.png)

![3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12133051.png)